molecular formula C12H27N3Si3 B14710714 1-Phenyl-N,N'-bis(trimethylsilyl)silanetriamine CAS No. 18389-07-6

1-Phenyl-N,N'-bis(trimethylsilyl)silanetriamine

Katalognummer: B14710714
CAS-Nummer: 18389-07-6
Molekulargewicht: 297.62 g/mol
InChI-Schlüssel: HGYDQEILGFQEEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine is a chemical compound characterized by the presence of phenyl and trimethylsilyl groups attached to a silanetriamine core. This compound is notable for its unique structural features and its applications in various fields of scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine typically involves the reaction of phenylsilane with trimethylsilylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine .

Analyse Chemischer Reaktionen

1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in various chemical reactions. The phenyl group contributes to the compound’s reactivity and its ability to form stable complexes with other molecules .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine can be compared with other similar compounds, such as:

The uniqueness of 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine lies in its combination of phenyl and trimethylsilyl groups, which impart distinct chemical properties and versatility in various applications .

Eigenschaften

CAS-Nummer

18389-07-6

Molekularformel

C12H27N3Si3

Molekulargewicht

297.62 g/mol

IUPAC-Name

[amino-bis(trimethylsilylamino)silyl]benzene

InChI

InChI=1S/C12H27N3Si3/c1-16(2,3)14-18(13,15-17(4,5)6)12-10-8-7-9-11-12/h7-11,14-15H,13H2,1-6H3

InChI-Schlüssel

HGYDQEILGFQEEM-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)N[Si](C1=CC=CC=C1)(N)N[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.